3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
The compound “3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives, including “this compound”, involves various synthetic routes . For instance, one common method is the Aza-Michael addition of specific pyrazole derivatives to acrylamide .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not provided in the search results.Scientific Research Applications
Antibacterial Activity
A novel series of derivatives related to 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine has been synthesized, and their antibacterial activity was evaluated. The compounds exhibited promising antibacterial properties, indicating the potential for development into new antibacterial agents. The synthesis process involved multiple steps, including O-alkylation, reaction with amino acids, and cyclization to form the desired imidazo[1,2-a]pyrazin derivatives. These compounds were thoroughly characterized using analytical and spectral techniques (Prasad, 2021).
Anticancer Activity
Research into the anticancer activity of related compounds has shown promising results. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from a key intermediate similar to this compound, demonstrated significant anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. The compounds 5i and 6e, in particular, showed bioactivity at micro molar concentrations, highlighting their potential as anticancer agents (Chavva et al., 2013).
Synthesis of Heterocyclic Compounds
The chemical framework of this compound lends itself to the synthesis of a wide variety of heterocyclic compounds. These include novel pyrazoline derivatives containing the imidazo[1,2-a]pyridines moiety, achieved via Lewis base-catalyzed condensation reactions. This method offers a rapid and efficient route to produce compounds with potential antimicrobial activity, showcasing the versatility of the core structure in synthesizing biologically active molecules (Shah et al., 2008).
Future Directions
The future directions for “3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” and similar compounds involve their potential applications in the field of homogeneous catalysis . They are also being studied for their potential as metalloprotein mimetics and as building blocks for metal-organic frameworks .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a wide range of targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that imidazole and pyrazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole and pyrazoline derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Imidazole and pyrazoline derivatives have been reported to exert various biological effects, such as anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
3-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-6-8-15(3-1-2-13)4-5-16(8)14-7/h4-6H,1-3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWWAOQAYQQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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